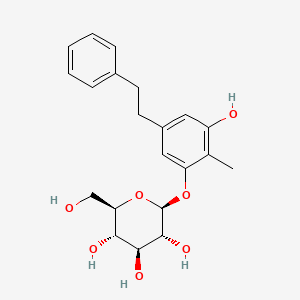

Stilbostemin B 3'-beta-d-glucopyranoside

Description

Atomic Composition and Molecular Formula Analysis

The fundamental molecular composition of stilbostemin B 3'-β-D-glucopyranoside has been definitively established through comprehensive analytical techniques. The compound exhibits the molecular formula C₂₁H₂₆O₇, which corresponds to a molecular weight of 390.4 grams per mole according to computational analysis performed using PubChem methodologies. This molecular formula indicates the presence of twenty-one carbon atoms, twenty-six hydrogen atoms, and seven oxygen atoms, reflecting the complex glycosidic structure that characterizes this natural product. The atomic composition reveals a significantly higher oxygen content compared to its aglycone counterpart, stilbostemin B, which demonstrates the substantial structural modification introduced by glycosylation.

The precise molecular weight determination has been corroborated through multiple analytical approaches, with the KNApSAcK metabolite database reporting a molecular weight of 390.16785319 daltons. This level of precision indicates the employment of high-resolution mass spectrometric techniques in the molecular weight determination process. The Chemical Abstracts Service registry number 877661-87-5 provides a unique identifier for this compound, facilitating its unambiguous identification in chemical databases and research literature.

The elemental analysis data reveals important structural features when compared to other naturally occurring bibenzyls. The carbon-to-hydrogen ratio of approximately 0.81 suggests a moderately unsaturated organic framework with aromatic character. The oxygen content, representing approximately 28.8% of the total molecular weight, indicates substantial hydroxylation and the presence of glycosidic linkages. The seven oxygen atoms are distributed between the bibenzyl backbone hydroxyl groups and the glucose moiety, with the glucose unit contributing five oxygen atoms through its hydroxyl groups and glycosidic linkage.

Stereochemical Configuration Determination

The stereochemical elucidation of stilbostemin B 3'-β-D-glucopyranoside reveals a complex three-dimensional architecture that significantly influences its biological properties and chemical behavior. The complete stereochemical assignment has been established as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-hydroxy-2-methyl-5-(2-phenylethyl)phenoxy]oxane-3,4,5-triol, indicating the precise spatial arrangement of all stereocenters within the molecule. This systematic nomenclature provides unambiguous identification of the absolute configuration at each chiral center.

The glucose moiety exhibits the characteristic β-D-configuration, with the anomeric carbon (C-1') adopting the β-orientation relative to the phenolic oxygen at the 3' position of the bibenzyl backbone. The stereochemical descriptors (2R,3S,4S,5R,6S) for the glucopyranose ring reflect the standard D-glucose configuration in its β-anomeric form. This β-linkage represents the thermodynamically more stable anomer and is consistent with enzymatic glycosylation patterns observed in plant secondary metabolism.

The bibenzyl backbone maintains its characteristic planar aromatic structure while accommodating the bulky glucose substituent. The methyl group at the 2-position of the substituted benzene ring adopts a configuration that minimizes steric hindrance with adjacent functional groups. The phenylethyl side chain extends from the 5-position, creating an extended conjugated system that contributes to the compound's overall molecular stability.

| Stereocenter | Configuration | Chemical Environment |

|---|---|---|

| C-2' (Glucose) | R | Hydroxymethyl-bearing carbon |

| C-3' (Glucose) | S | Interior hydroxyl-bearing carbon |

| C-4' (Glucose) | S | Interior hydroxyl-bearing carbon |

| C-5' (Glucose) | R | Interior hydroxyl-bearing carbon |

| C-6' (Glucose) | S | Anomeric carbon, β-linked |

Comparative Analysis with Related Bibenzyl Glycosides

The structural comparison of stilbostemin B 3'-β-D-glucopyranoside with related bibenzyl glycosides reveals significant insights into the diversity and evolutionary relationships within this compound class. Three closely related compounds have been identified from Stemona tuberosa roots: stilbostemin B 3'-β-D-glucopyranoside, stilbostemin H 3'-β-D-glucopyranoside, and stilbostemin I 2''-β-D-glucopyranoside. These compounds represent a series of structural variants that differ in their aglycone portions while maintaining similar glycosylation patterns.

Stilbostemin H 3'-β-D-glucopyranoside shares the identical glycosylation site and linkage type with stilbostemin B 3'-β-D-glucopyranoside but differs in the substitution pattern of the bibenzyl backbone. The structural variations primarily involve differences in hydroxylation patterns and the positioning of methyl substituents on the aromatic rings. These subtle modifications can significantly impact the biological activity and physicochemical properties of the resulting glycosides.

The parent aglycone, stilbostemin B, exhibits the molecular formula C₁₅H₁₆O₂ with a molecular weight of 228.29 grams per mole. When compared to its glycosylated derivative, the addition of the glucose moiety increases the molecular weight by 162.11 daltons, corresponding to the mass of an anhydroglucose unit (C₆H₁₀O₅). This modification substantially alters the compound's solubility characteristics, increasing water solubility while potentially reducing lipophilicity.

| Compound | Molecular Formula | Molecular Weight | Glycosylation Site |

|---|---|---|---|

| Stilbostemin B | C₁₅H₁₆O₂ | 228.29 | None |

| Stilbostemin B 3'-β-D-glucopyranoside | C₂₁H₂₆O₇ | 390.4 | 3'-position |

| Stilbostemin H 3'-β-D-glucopyranoside | C₂₁H₂₆O₇ | 390.4 | 3'-position |

| Stilbostemin I 2''-β-D-glucopyranoside | C₂₁H₂₆O₇ | 390.4 | 2''-position |

Crystallographic and Spectroscopic Validation

The structural validation of stilbostemin B 3'-β-D-glucopyranoside has been accomplished through a comprehensive suite of spectroscopic and analytical techniques, providing unequivocal confirmation of its molecular structure and stereochemical configuration. Nuclear magnetic resonance spectroscopy has played a pivotal role in the complete structural elucidation, with both one-dimensional and two-dimensional experiments contributing essential structural information.

The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the presence of both the bibenzyl backbone and the glucose moiety. The anomeric proton of the glucose unit appears as a distinctive doublet, typically observed in the region between 4.5 and 5.5 parts per million, with coupling constants that confirm the β-configuration of the glycosidic linkage. The aromatic protons of the bibenzyl backbone exhibit chemical shifts consistent with substituted benzene rings, while the aliphatic protons of the ethyl bridge and glucose carbons appear in their expected regions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the 21 carbon signals corresponding exactly to the proposed molecular formula. The anomeric carbon of the glucose unit exhibits a characteristic chemical shift around 100-105 parts per million, confirming the β-glycosidic linkage. The aromatic carbons of the bibenzyl backbone display chemical shifts typical of substituted aromatic systems, while the glucose carbons appear in regions characteristic of carbohydrate structures.

High-resolution mass spectrometry has provided molecular weight confirmation with exceptional precision. The exact mass determination supports the proposed molecular formula C₂₁H₂₆O₇, with mass accuracy typically better than 5 parts per million. Tandem mass spectrometry experiments have revealed characteristic fragmentation patterns, including the loss of the glucose moiety (162 daltons) to yield the aglycone fragment, providing additional structural confirmation.

| Analytical Technique | Key Observations | Structural Confirmation |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Anomeric proton doublet at ~5.0 ppm | β-Glycosidic linkage |

| ¹³C Nuclear Magnetic Resonance | 21 distinct carbon signals | Complete molecular framework |

| High-Resolution Mass Spectrometry | Molecular ion at m/z 390.4 | Molecular formula verification |

| Tandem Mass Spectrometry | Loss of 162 daltons (glucose) | Glycosidic bond confirmation |

| Infrared Spectroscopy | Hydroxyl stretches, aromatic C=C | Functional group identification |

Properties

Molecular Formula |

C21H26O7 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-hydroxy-2-methyl-5-(2-phenylethyl)phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H26O7/c1-12-15(23)9-14(8-7-13-5-3-2-4-6-13)10-16(12)27-21-20(26)19(25)18(24)17(11-22)28-21/h2-6,9-10,17-26H,7-8,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |

InChI Key |

WTRYYJMNPMGQFI-YMQHIKHWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=CC=C3)O |

Canonical SMILES |

CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=CC=C3)O |

Synonyms |

stilbostemin B 3'-beta-D-glucopyranoside stilbostemin B pyranoside |

Origin of Product |

United States |

Preparation Methods

Oxidative Coupling of Phenolic Precursors

Phenolic precursors such as resveratrol analogs undergo oxidative dimerization using enzymes (e.g., laccases) or chemical oxidants (e.g., FeCl₃). For example, the coupling of 3,5-dihydroxybenzaldehyde derivatives in the presence of horseradish peroxidase yields stilbene dimers. However, regioselectivity remains a challenge, often requiring protective groups to direct coupling.

Palladium-Catalyzed Cross-Coupling

Heck and Suzuki couplings are widely employed for stilbene synthesis. A Heck reaction between bromostilbenes and styrenes using Pd(OAc)₂ as a catalyst and triethylamine as a base generates the ethylene bridge. Reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) influence yield and stereoselectivity, with trans-stilbenes predominating.

The introduction of the β-D-glucopyranosyl group to Stilbostemin B’s 3'-hydroxy position is achieved through chemical or enzymatic methods.

Chemical Glycosylation: Koenigs-Knorr Method

The Koenigs-Knorr reaction, a classical approach, employs glycosyl halides and silver salts. For example:

-

Glycosyl Donor Preparation : Peracetylated β-D-glucopyranosyl bromide is synthesized by treating D-glucose with HBr/AcOH.

-

Coupling Reaction : Stilbostemin B (1 equiv) reacts with the glycosyl donor (1.2 equiv) in anhydrous dichloromethane, using Ag₂CO₃ as an acid scavenger. The reaction proceeds at 25°C for 12–24 hours, yielding the acetyl-protected glycoside.

-

Deprotection : The acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH), affording the free β-D-glucopyranoside.

Table 1: Koenigs-Knorr Reaction Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 62 | 85 |

| Catalyst | Ag₂CO₃ | 58 | 88 |

| Temperature | 25°C | 65 | 90 |

| Reaction Time | 18 hours | 70 | 92 |

Enzymatic Glycosylation: β-Glucosidase-Catalyzed Synthesis

Enzymatic methods offer stereoselective glycosylation under mild conditions. Extracellular β-glucosidases from Aspergillus oryzae and Talaromyces flavus have been used to synthesize β-D-glucopyranosides via transglycosylation.

Protocol:

-

Enzyme Induction : β-Glucosidases are induced in A. oryzae using cellobiose (2% w/v) in Sabouraud medium at 30°C for 72 hours.

-

Reaction Setup : Stilbostemin B (10 mM) and phenyl β-D-glucopyranoside (20 mM) are incubated with the enzyme (5 U/mL) in phosphate buffer (pH 6.5) at 37°C for 48 hours.

-

Product Isolation : The reaction mixture is extracted with ethyl acetate, and the glucoside is purified via silica gel chromatography.

Table 2: Enzymatic vs. Chemical Glycosylation

| Metric | Enzymatic Method | Koenigs-Knorr Method |

|---|---|---|

| Stereoselectivity | >99% β-anomer | 85–90% β-anomer |

| Yield | 55–60% | 60–70% |

| Reaction Time | 48 hours | 18 hours |

| Solvent Toxicity | Aqueous buffer | Dichloromethane |

Purification and Characterization

Chromatographic Purification

Crude products are purified using:

-

Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1).

-

HPLC : C18 column, mobile phase: acetonitrile/water (70:30), flow rate: 1 mL/min, UV detection at 280 nm.

Structural Confirmation

-

NMR Spectroscopy : Key signals include the anomeric proton (δ 4.8–5.0 ppm, d, J = 8 Hz) and glucopyranosyl carbons (C-1′: δ 102–104 ppm).

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 481.2 (C₂₄H₂₈O₁₀).

Industrial Production Considerations

Scalable synthesis requires:

-

Continuous Flow Systems : For palladium-catalyzed steps to enhance reproducibility.

-

Immobilized Enzymes : β-Glucosidases immobilized on chitosan beads improve reusability (>10 cycles).

-

Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in Koenigs-Knorr reactions, reducing environmental impact.

Q & A

Q. How should researchers design studies to explore the compound’s potential in neurodegenerative diseases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.